1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester
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Overview
Description
1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound features a benzoyl group at the 4-position and an ethyl ester group at the 2-position of the pyrrole ring. It is known for its applications in various fields, including organic synthesis, pharmaceutical development, and material science.
Preparation Methods
The synthesis of 1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester can be achieved through several routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions typically include the use of a catalytic amount of iron (III) chloride and water. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic pyrrole ring. Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester has a wide range of applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It is utilized in the creation of novel materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester involves its interaction with specific molecular targets. The benzoyl group can participate in various binding interactions, while the pyrrole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester can be compared with other similar compounds, such as:
2-Benzoylpyrrole: Similar in structure but lacks the ethyl ester group.
1H-Pyrrole-2-acetic acid, 4-benzoyl-1-(2-chloroethyl)-, ethyl ester: Contains an additional chloroethyl group, which can alter its reactivity and applications.
Methanone, [ (1R)-2,3-dihydro-1- (hydroxymethyl)-1H-pyrrolizin-5-yl]phenyl-: A related compound with different substituents on the pyrrole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(4-benzoyl-1H-pyrrol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-19-14(17)9-13-8-12(10-16-13)15(18)11-6-4-3-5-7-11/h3-8,10,16H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWXCPLBJHVERP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CN1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569283 |
Source
|
Record name | Ethyl (4-benzoyl-1H-pyrrol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141054-42-4 |
Source
|
Record name | Ethyl (4-benzoyl-1H-pyrrol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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